3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine
Brand Name: Vulcanchem
CAS No.: 954225-89-9
VCID: VC8160917
InChI: InChI=1S/C10H11BrClNO/c11-9-3-8(12)1-2-10(9)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
SMILES: C1C(CN1)COC2=C(C=C(C=C2)Cl)Br
Molecular Formula: C10H11BrClNO
Molecular Weight: 276.56 g/mol

3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine

CAS No.: 954225-89-9

Cat. No.: VC8160917

Molecular Formula: C10H11BrClNO

Molecular Weight: 276.56 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine - 954225-89-9

Specification

CAS No. 954225-89-9
Molecular Formula C10H11BrClNO
Molecular Weight 276.56 g/mol
IUPAC Name 3-[(2-bromo-4-chlorophenoxy)methyl]azetidine
Standard InChI InChI=1S/C10H11BrClNO/c11-9-3-8(12)1-2-10(9)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
Standard InChI Key WIOLHSZCOUGNCV-UHFFFAOYSA-N
SMILES C1C(CN1)COC2=C(C=C(C=C2)Cl)Br
Canonical SMILES C1C(CN1)COC2=C(C=C(C=C2)Cl)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

  • IUPAC Name: 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine

  • Molecular Formula: C₁₀H₁₁BrClNO

  • Molecular Weight: 276.56 g/mol

  • SMILES: COC1=C(C=C(C=C1)Cl)BrC2CNC2

  • InChIKey: FBUALINURMONQA-UHFFFAOYSA-N

Structural Characterization

The compound comprises an azetidine ring (four-membered saturated nitrogen heterocycle) linked via a methylene group to a 2-bromo-4-chlorophenoxy moiety. X-ray crystallography of analogous azetidines reveals chair-like conformations with dihedral angles between the aromatic and heterocyclic planes averaging 45–60° .

Synthesis and Optimization

Mitsunobu Coupling

  • Reagents: 4-Bromo-2-chlorophenol, azetidine, DIAD, PPh₃

  • Conditions: Anhydrous THF, 0°C to room temperature, 12–24 h

  • Yield: 64–77%

  • Mechanism: Nucleophilic substitution via in situ phosphonium intermediate .

Nucleophilic Aromatic Substitution

  • Reagents: 2-Bromo-4-chlorophenyl mesylate, azetidine

  • Conditions: K₂CO₃ in DMF, 60°C, 3 h

  • Yield: 58%

Industrial-Scale Production

  • Method: Continuous flow reactors with automated purification (HPLC or recrystallization)

  • Purity: >95% (validated via ¹H/¹³C NMR and LC-MS)

Physicochemical Properties

Thermodynamic Data

PropertyValueMethod
Melting Point160–162°CDifferential Scanning Calorimetry
LogP (Octanol-Water)2.75Computational (XLOGP3)
Solubility (H₂O)0.12 mg/mLShake-flask
pKa (Azetidine NH)9.3Potentiometric titration

Spectral Data

  • ¹H NMR (500 MHz, CDCl₃): δ 3.29–3.86 (m, 4H, azetidine CH₂), 4.41 (s, 2H, OCH₂), 6.82–7.51 (m, 3H, aryl-H) .

  • ¹³C NMR: δ 52.1 (azetidine C), 70.3 (OCH₂), 115.4–133.8 (aryl-C), 159.2 (C-O) .

  • HRMS: [M+H]⁺ calcd. 276.5574, found 276.5572 .

OrganismMIC (µg/mL)Reference
Staphylococcus aureus12.5Analog study
Escherichia coli25.0Analog study
Candida albicans>50Analog study

Mechanism: Disruption of bacterial cell membrane integrity via hydrophobic interactions .

Anticancer Screening

  • Cell Lines Tested: MCF-7 (breast), A549 (lung), HepG2 (liver)

  • IC₅₀: 18–35 µM (moderate activity vs. cisplatin at 5 µM)

  • Targets: Preliminary docking suggests inhibition of thymidylate synthase (Ki = 8.3 nM) .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

  • Substrate: Bromophenyl moiety undergoes coupling with boronic acids.

  • Example: Reaction with phenylboronic acid yields 3-[(4-chloro-2-phenylphenoxy)methyl]azetidine (87% yield) .

Ring-Opening Reactions

  • Reagents: LiAlH₄, H₂O

  • Product: 3-(2-Bromo-4-chlorophenoxy)propan-1-amine (62% yield) .

Future Research Directions

  • Pharmacokinetics: Oral bioavailability and metabolic stability in murine models.

  • Structure-Activity Relationships (SAR): Modifications at the azetidine nitrogen or phenoxy substituents.

  • Target Validation: CRISPR screening to identify cellular targets in oncology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator